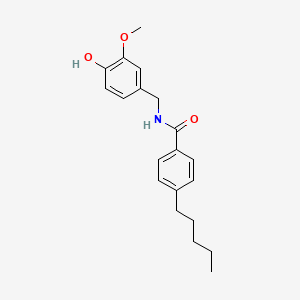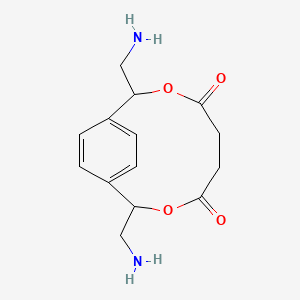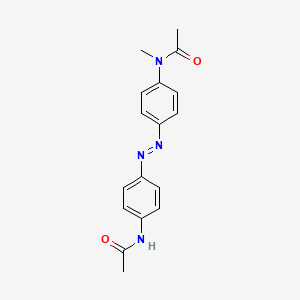
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is an organic compound with the molecular formula C17H16N2O3 It is a derivative of acetanilide and features an azo group (-N=N-) linking two phenyl rings, one of which is substituted with an acetylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide typically involves the following steps:
Diazotization: The starting material, 4-acetylaminobenzenediazonium chloride, is prepared by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt is then coupled with N-methylaniline in an alkaline medium to form the azo compound.
The reaction conditions for these steps include maintaining low temperatures during diazotization to prevent decomposition and using an alkaline medium for the coupling reaction to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-acetylaminobenzenediazonium chloride are prepared in industrial reactors.
Continuous Coupling: The diazonium salt is continuously fed into a reactor containing N-methylaniline and an alkaline medium, ensuring efficient and consistent production of the azo compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Nitro or sulfonyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can interact with enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Acetylamino)phenyl)acetamide: Lacks the azo group, making it less reactive in certain chemical reactions.
N-(4-(Acetylamino)phenyl)azo)phenylamine: Similar structure but without the N-methylacetamide group.
Uniqueness
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is unique due to the presence of both the azo group and the N-methylacetamide group, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the N-methylacetamide group enhances its stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
35081-10-8 |
|---|---|
Molekularformel |
C17H18N4O2 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
N-[4-[[4-[acetyl(methyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O2/c1-12(22)18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,18,22) |
InChI-Schlüssel |
BYXSOTDSZBNYPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



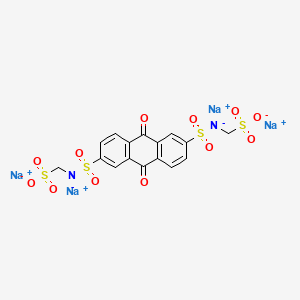
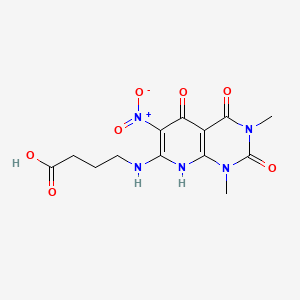


![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
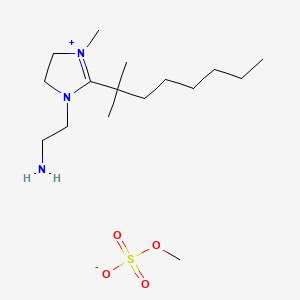
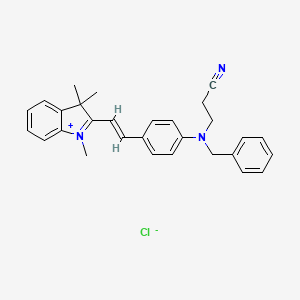
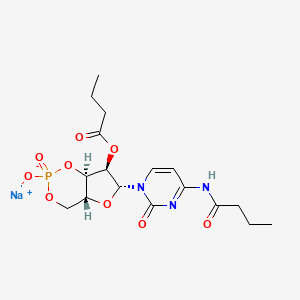
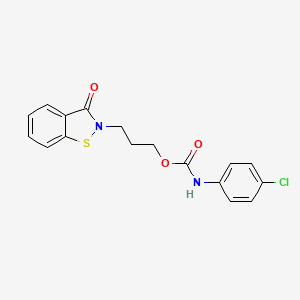
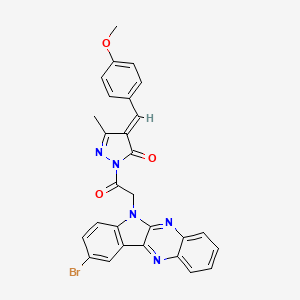
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)
